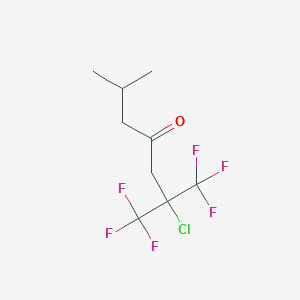

2-Chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one

Description

Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid, is a non-nitrogenous bisphosphonate. It is widely used in various fields such as medicine, water treatment, and cosmetics. It was patented in 1966 and approved for medical use in 1977 .

Properties

CAS No. |

101913-92-2 |

|---|---|

Molecular Formula |

C9H11ClF6O |

Molecular Weight |

284.62 g/mol |

IUPAC Name |

2-chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one |

InChI |

InChI=1S/C9H11ClF6O/c1-5(2)3-6(17)4-7(10,8(11,12)13)9(14,15)16/h5H,3-4H2,1-2H3 |

InChI Key |

OQZHHNFWZUUXMV-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |

Canonical SMILES |

CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |

Other CAS No. |

101913-92-2 |

Origin of Product |

United States |

Preparation Methods

Etidronic acid can be synthesized through several methods:

Chemical Reactions Analysis

Etidronic acid undergoes various chemical reactions:

Chelation: It acts as a chelating agent, binding with metal ions such as calcium, iron, and other metals.

Corrosion Inhibition: It is used as a corrosion inhibitor in various industries.

Scale Inhibition: It prevents the formation of scale in water systems.

Scientific Research Applications

Etidronic acid has numerous applications in scientific research:

Mechanism of Action

Etidronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This shifts the balance towards bone formation, thereby strengthening the bone . It also acts as a chelating agent, binding to metal ions and preventing their adverse effects .

Comparison with Similar Compounds

Etidronic acid is similar to other bisphosphonates such as clodronic acid and tiludronic acid. These compounds also inhibit bone resorption but differ in their potency and side effects . For example, nitrogen-containing bisphosphonates like zoledronic acid and ibandronic acid are more potent but may have more severe side effects .

Similar Compounds

- Clodronic acid

- Tiludronic acid

- Zoledronic acid

- Ibandronic acid

- Minodronic acid

- Risedronic acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.